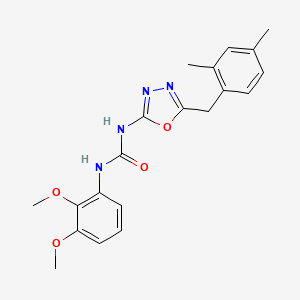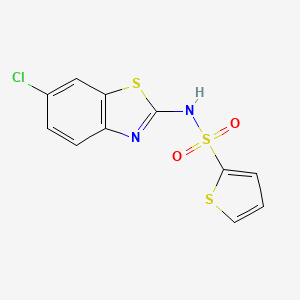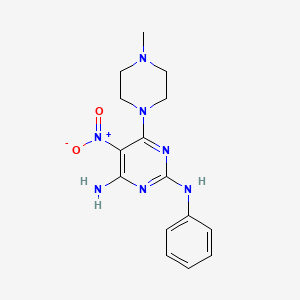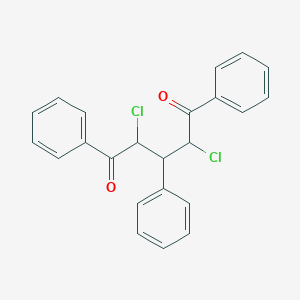
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- is a chemical compound with the molecular formula C23H18Cl2O2 It is a derivative of 1,5-pentanedione, where two chlorine atoms and three phenyl groups are attached to the pentanedione backbone
Preparation Methods
The synthesis of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3,5-triphenyl-1,5-pentanedione with chlorine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biomolecules. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo various chemical reactions allows it to modify the structure and function of target molecules. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound’s reactivity with nucleophiles and electrophiles enables it to participate in complex biochemical pathways .
Comparison with Similar Compounds
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be compared with other similar compounds, such as:
1,3,5-Triphenyl-1,5-pentanedione: This compound lacks the chlorine atoms present in 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl-
2,4-Dichloro-1,3,5-triphenyl-1,5-pentanedione: This compound is structurally similar but may have different physical and chemical properties due to the presence of additional chlorine atoms.
Properties
CAS No. |
89225-29-6 |
|---|---|
Molecular Formula |
C23H18Cl2O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2,4-dichloro-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H18Cl2O2/c24-20(22(26)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(25)23(27)18-14-8-3-9-15-18/h1-15,19-21H |
InChI Key |
WPPWJZVIVJPWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)C(C(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


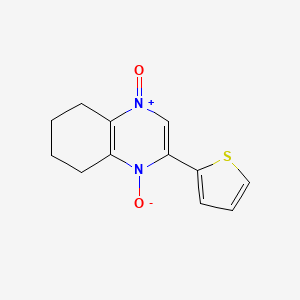
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
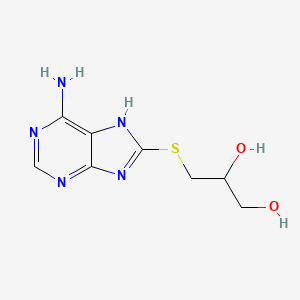

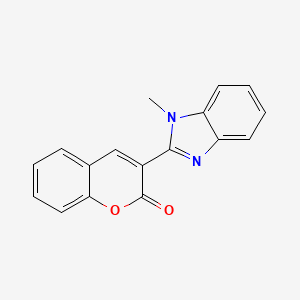
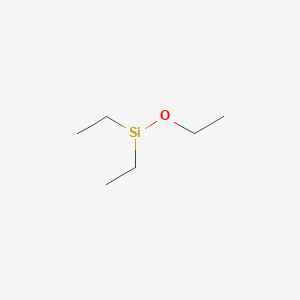
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)

